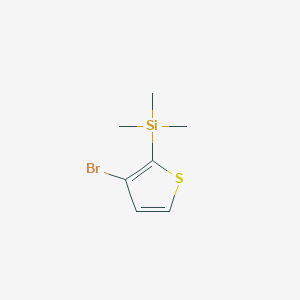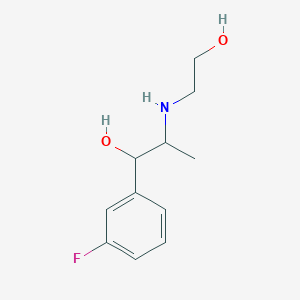
o-(p-Tolylethynyl)acetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-(p-Tolylethynyl)acetophenone: is an organic compound with the molecular formula C17H14O It is a derivative of acetophenone, where the acetophenone core is substituted with a p-tolylethynyl group at the ortho position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of o-(p-Tolylethynyl)acetophenone typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne. In this case, the starting materials are 2-iodoacetophenone and p-tolylacetylene. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst, such as CuI, in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction is scalable and can be adapted for industrial synthesis. The reaction conditions can be optimized for higher yields and purity, making it feasible for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: o-(p-Tolylethynyl)acetophenone can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield the corresponding alcohol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring can be further functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Electrophiles like halogens (Br2, Cl2) in the presence of a Lewis acid catalyst (AlCl3).
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or other substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: o-(p-Tolylethynyl)acetophenone is used as a building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, which can be used in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: Research into the biological activities of acetophenone derivatives has shown potential antimicrobial, antifungal, and anticancer properties. While specific studies on this compound are limited, its structural similarity to other bioactive acetophenones suggests it may have similar applications .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its ability to undergo various chemical transformations .
Mécanisme D'action
The mechanism of action of o-(p-Tolylethynyl)acetophenone is not well-documented. based on its structure, it is likely to interact with biological targets through its aromatic and alkyne moieties. These interactions could involve binding to enzymes or receptors, leading to modulation of biological pathways .
Comparaison Avec Des Composés Similaires
Acetophenone: The parent compound, used widely in organic synthesis and as a precursor for various pharmaceuticals.
p-Tolylacetylene: A related compound used in Sonogashira coupling reactions.
Benzylacetone: Another acetophenone derivative with applications in fragrance and flavor industries.
Uniqueness: o-(p-Tolylethynyl)acetophenone stands out due to its combined aromatic and alkyne functionalities, which provide unique reactivity and potential for diverse applications in synthesis and material science .
Propriétés
Formule moléculaire |
C17H14O |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
1-[2-[2-(4-methylphenyl)ethynyl]phenyl]ethanone |
InChI |
InChI=1S/C17H14O/c1-13-7-9-15(10-8-13)11-12-16-5-3-4-6-17(16)14(2)18/h3-10H,1-2H3 |
Clé InChI |
ADHGABRYJZBWAG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C#CC2=CC=CC=C2C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



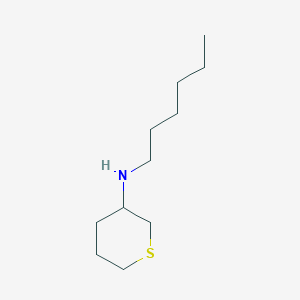
![3-[(2-Chlorophenyl)methyl]azetidine](/img/structure/B15092580.png)
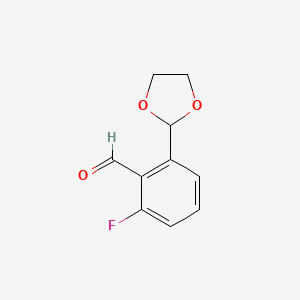
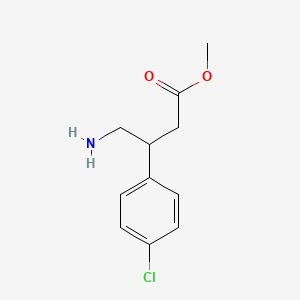
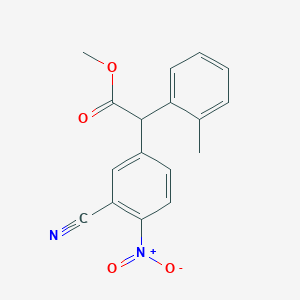
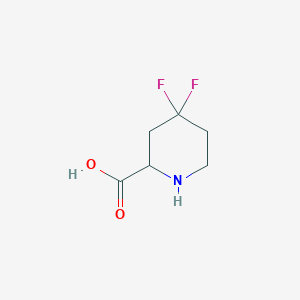
![Ethyl 3-amino-3-phenyl-2,3,3a,4-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B15092621.png)
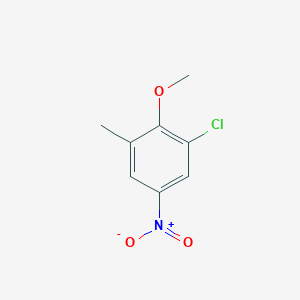


![Chloro[(S)-(-)-2,2'-bis[diphenylphosphino]-1,1'-binaphthyl][(S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine]ruthenium(II) tetrakis(pentafluorophenyl)borate](/img/structure/B15092642.png)
